molecular formula C29H27N3S B15112221 6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15112221
M. Wt: 449.6 g/mol
InChI Key: QYVOXJVNDKKCBT-UHFFFAOYSA-N
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Description

The compound 6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine (C₃₁H₃₁N₅, molecular weight: 473.62 g/mol) features a pyrazolo[1,5-a]pyrimidine core substituted at positions 6, 2, 5, 3, and 7 . Key structural attributes include:

  • 6-position: Benzyl group (hydrophobic, enhances lipophilicity).
  • 2- and 5-positions: Methyl groups (steric and electronic modulation).
  • 3-position: Phenyl ring (contributes to π-π stacking interactions).
  • 7-position: (4-Methylbenzyl)sulfanyl group (influences metabolic stability and solubility).

Properties

Molecular Formula

C29H27N3S

Molecular Weight

449.6 g/mol

IUPAC Name

6-benzyl-2,5-dimethyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H27N3S/c1-20-14-16-24(17-15-20)19-33-29-26(18-23-10-6-4-7-11-23)21(2)30-28-27(22(3)31-32(28)29)25-12-8-5-9-13-25/h4-17H,18-19H2,1-3H3

InChI Key

QYVOXJVNDKKCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core using benzyl halides in the presence of a base.

    Addition of the dimethyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the methylbenzylsulfanyl group: This step involves the nucleophilic substitution reaction where the sulfanyl group is introduced using appropriate thiol reagents.

    Incorporation of the phenyl group: This can be achieved through various methods such as Suzuki coupling or direct arylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution or electrophilic aromatic substitution using halogens and Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name/Structure Core Structure Key Substituents Biological Activity Pharmacokinetic Notes
Target Compound Pyrazolo[1,5-a]pyrimidine 6-benzyl, 2,5-dimethyl, 3-phenyl, 7-[(4-methylbenzyl)sulfanyl] Likely kinase/PDE4 inhibition Moderate blood clearance (bulky groups)
2-[¹⁸F]Fluoroethylaminopyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-fluoroethylamino Tumor radiotracer Slow blood clearance, high tumor uptake
2-[¹⁸F]Fluoro-4-nitrobenzamide derivative Pyrazolo[1,5-a]pyrimidine 4-nitrobenzamide Tumor radiotracer Rapid blood clearance, low tumor retention
6-Benzenesulfonyl-3-phenylazo derivative (8f) Pyrazolo[1,5-a]pyrimidine 6-benzenesulfonyl, 3-phenylazo Antimicrobial High melting point (270–272°C), stable
MK85 (PDE4 inhibitor) Hexahydropyrazolo[1,5-a]pyrimidinone 3,5-bis(trifluoromethyl)phenyl PDE4 inhibition Enhanced binding via trifluoromethyl groups
6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 6-methylsulfonyl, 3-phenylsulfonyl Not specified High polarity, improved metabolic stability

Pharmacokinetic and Metabolic Insights

  • Blood Clearance: Substituents significantly impact clearance rates. For example, 2-[¹⁸F]fluoroethylaminopyrazolo[1,5-a]pyrimidine derivatives exhibit slow clearance (t₁/₂ > 120 min) due to stable amine linkages, whereas nitrobenzamide derivatives clear rapidly (t₁/₂ < 60 min) . The target compound’s (4-methylbenzyl)sulfanyl group may confer intermediate clearance due to moderate hydrophobicity.
  • Tumor Uptake : Slow-clearing radiotracers show higher tumor retention, suggesting that bulky substituents (e.g., benzyl, sulfanyl) in the target compound could enhance tissue retention in therapeutic contexts .

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